![molecular formula C21H19N3O3S B3012052 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1226443-76-0](/img/structure/B3012052.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

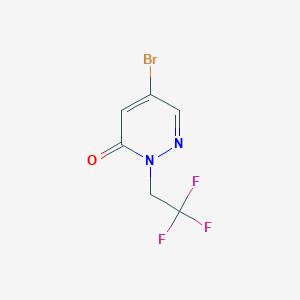

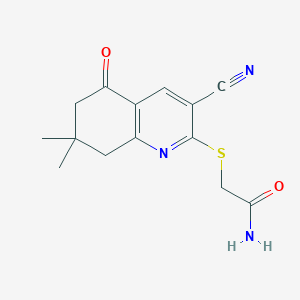

The compound contains several functional groups including an imidazo[2,1-b]thiazole, a phenyl group, and a benzo[b][1,4]dioxine. The imidazo[2,1-b]thiazole is a fused ring system that is found in many biologically active compounds . The phenyl group is a common aromatic ring, and the benzo[b][1,4]dioxine is a type of ether.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[2,1-b]thiazole ring system, possibly through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The benzo[b][1,4]dioxine could be formed through a variety of methods, including the reaction of phenols with formaldehyde.Aplicaciones Científicas De Investigación

Antitubercular Activity

The compound has been investigated as a potential backup to the antitubercular drug pretomanid (PA-824). Researchers synthesized the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related oxazoles. These nitroimidazothiazoles demonstrated promising activity against Mycobacterium tuberculosis, with 2-methyl substitution and extended aryloxymethyl side chains being preferred. Interestingly, the corresponding oxazole analog was found to be more efficacious in an acute M. tuberculosis mouse model .

Kinetoplastid Diseases

In vitro screening revealed that nitroimidazothiazoles were inactive against leishmaniasis. However, they exhibited superior activity compared to nitroimidazooxazoles against Chagas disease. The compound “thio-delamanid” emerged as a potential lead for addressing kinetoplastid diseases .

Analgesic and Anti-Inflammatory Properties

While not extensively studied, the compound has shown significant analgesic and anti-inflammatory activities .

Potential Anticancer Effects

Although further investigation is needed, the compound’s structural features suggest potential for anticancer activity. Its unique pharmacophoric pattern could be explored for inhibitory effects against specific cancer types .

Leishmania Infantum Inhibition

A pharmacophoric pattern analysis identified this compound as a potential inhibitor of Leishmania infantum. This finding opens avenues for targeted drug development against leishmaniasis .

Propiedades

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-19(27-18-8-3-2-7-17(18)26-13)20(25)22-15-6-4-5-14(11-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-13,19H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMGGEPASSJAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)